molecular formula C21H18F3NOS B2851259 2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1234841-30-5

2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2851259
CAS No.: 1234841-30-5
M. Wt: 389.44
InChI Key: KEIWATMLZXRWLE-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound characterized by its complex structure, which includes phenyl groups, a thiophene ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:

  • Formation of the Acetamide Backbone: : The initial step often involves the formation of the acetamide backbone through the reaction of 2,2-diphenylacetic acid with an amine derivative. This can be achieved using coupling reagents such as carbodiimides under mild conditions.

  • Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a nucleophilic substitution reaction. Thiophen-3-ylmethyl chloride can react with the intermediate acetamide in the presence of a base like potassium carbonate.

  • Addition of the Trifluoroethyl Group: : The final step involves the introduction of the trifluoroethyl group. This can be accomplished through a nucleophilic substitution reaction using 2,2,2-trifluoroethyl bromide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to interact with biological macromolecules might make it useful in the treatment of diseases or as a diagnostic tool.

Industry

In the materials science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity to certain targets, while the thiophene ring might facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenylacetamide:

    N-(thiophen-3-ylmethyl)acetamide: Does not contain the diphenyl or trifluoroethyl groups, which could limit its biological activity and chemical

Properties

IUPAC Name

2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NOS/c22-21(23,24)15-25(13-16-11-12-27-14-16)20(26)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14,19H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIWATMLZXRWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CSC=C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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